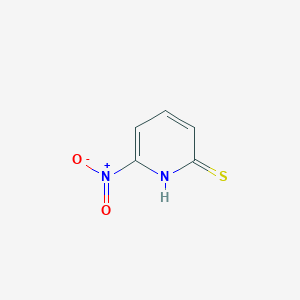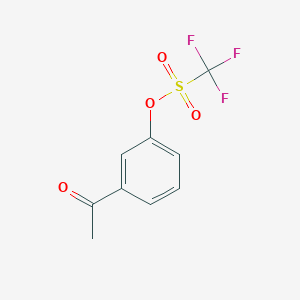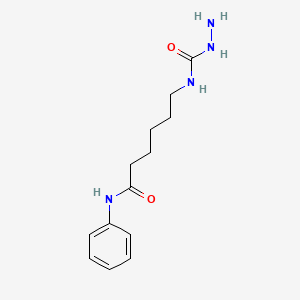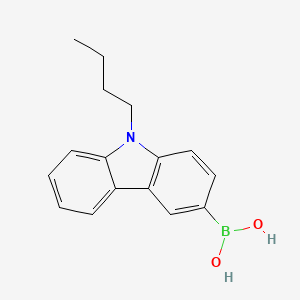
6-Nitropyridine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitropyridine-2(1H)-thione is a heterocyclic compound that features a pyridine ring substituted with a nitro group at the 6-position and a thione group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitropyridine-2(1H)-thione typically involves the nitration of pyridine derivatives. One common method includes the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with sulfur dioxide (SO₂) and hydrogen sulfite (HSO₃⁻) in water . This method yields 3-nitropyridine, which can be further modified to obtain 6-nitropyridine derivatives.
Industrial Production Methods: Industrial production of nitropyridine derivatives often employs nitration reactions using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled conditions . The reaction conditions, such as temperature and concentration, are optimized to achieve high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions: 6-Nitropyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The thione group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-Nitropyridine-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Nitropyridine-2(1H)-thione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thione group can also participate in redox reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
3-Nitropyridine: Similar in structure but with the nitro group at the 3-position.
4-Nitropyridine: Nitro group at the 4-position.
5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group in addition to the nitro group.
Uniqueness: 6-Nitropyridine-2(1H)-thione is unique due to the presence of both the nitro and thione groups, which confer distinct chemical reactivity and potential biological activities compared to other nitropyridine derivatives.
Properties
CAS No. |
682809-82-1 |
|---|---|
Molecular Formula |
C5H4N2O2S |
Molecular Weight |
156.16 g/mol |
IUPAC Name |
6-nitro-1H-pyridine-2-thione |
InChI |
InChI=1S/C5H4N2O2S/c8-7(9)4-2-1-3-5(10)6-4/h1-3H,(H,6,10) |
InChI Key |
RPOMTXXUBTZWFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)NC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid](/img/structure/B12516009.png)

![(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B12516018.png)

![sodium;[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B12516026.png)

![1-{(E)-[(3,4-Dimethoxyphenyl)methylidene]amino}propan-2-ol](/img/structure/B12516040.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12516051.png)

![2-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B12516069.png)
